molecular formula C20H17N3O2S B14965026 N-(2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B14965026
M. Wt: 363.4 g/mol
InChI Key: MAJVTCARGSBKQB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a thiazole ring fused with an imidazole ring, which is further substituted with a phenyl group and an acetamide moiety. The compound’s structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .

Scientific Research Applications

N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The thiazole ring’s ability to delocalize electrons plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is unique due to its fused imidazo[2,1-b][1,3]thiazole structure, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific disciplines.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C20H17N3O2S/c1-25-18-10-6-5-9-16(18)21-19(24)11-15-13-26-20-22-17(12-23(15)20)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,21,24)

InChI Key

MAJVTCARGSBKQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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